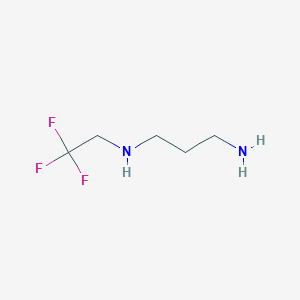

N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine

CAS No.: 1249329-78-9

Cat. No.: VC7057579

Molecular Formula: C5H11F3N2

Molecular Weight: 156.152

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249329-78-9 |

|---|---|

| Molecular Formula | C5H11F3N2 |

| Molecular Weight | 156.152 |

| IUPAC Name | N'-(2,2,2-trifluoroethyl)propane-1,3-diamine |

| Standard InChI | InChI=1S/C5H11F3N2/c6-5(7,8)4-10-3-1-2-9/h10H,1-4,9H2 |

| Standard InChI Key | LINUZFDLGWCGBG-UHFFFAOYSA-N |

| SMILES | C(CN)CNCC(F)(F)F |

Introduction

Structural and Molecular Characteristics

Atomic Composition and Connectivity

The molecular structure of N1-(2,2,2-trifluoroethyl)propane-1,3-diamine is defined by a three-carbon diamine chain (propane-1,3-diamine) with a trifluoroethyl group (-CH2CF3) attached to the primary amine. The SMILES notation C(CN)CNCC(F)(F)F explicitly details this connectivity:

-

Propane-1,3-diamine backbone: Two amine groups separated by a three-carbon chain (positions 1 and 3).

-

Trifluoroethyl substitution: A -CH2CF3 group replaces one hydrogen on the N1 amine, introducing three fluorine atoms at the terminal carbon .

The InChIKey LINUZFDLGWCGBG-UHFFFAOYSA-N provides a unique identifier for database searches, confirming the absence of stereocenters or isomerism in this configuration .

Predicted Physicochemical Properties

The compound’s collision cross-section (CCS) values, predicted for various adducts, provide critical insights into its behavior in mass spectrometry (Table 1) .

Table 1. Predicted Collision Cross Sections for N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 157.09471 | 132.2 |

| [M+Na]+ | 179.07665 | 137.7 |

| [M+NH4]+ | 174.12125 | 137.4 |

| [M+K]+ | 195.05059 | 133.7 |

| [M-H]- | 155.08015 | 127.9 |

| [M+Na-2H]- | 177.06210 | 134.1 |

These CCS values indicate moderate polarizability and suggest that the compound would elute in mid-range retention times during reversed-phase liquid chromatography. The [M+H]+ adduct’s CCS of 132.2 Ų aligns with similarly sized aliphatic amines, while the higher CCS for [M+Na]+ (137.7 Ų) reflects sodium’s larger ionic radius and stronger adduct stabilization .

Synthetic Considerations and Challenges

-

Starting material: Propane-1,3-diamine.

-

Alkylation agent: 2,2,2-Trifluoroethyl triflate or bromide.

-

Conditions: Polar aprotic solvent (e.g., DMF), base (e.g., K2CO3), 50–80°C.

The reaction likely proceeds via nucleophilic substitution at the primary amine, though overalkylation risks exist. Purification would require fractional distillation or column chromatography due to the compound’s moderate polarity .

Comparative Analysis with Structural Analogues

N,N-Bis(2-aminoethyl)propane-1,3-diamine (CAS 13002-64-7), a related polyamine with the formula C7H20N4, demonstrates how additional amine groups influence properties :

-

Molecular weight: 160.26 g/mol vs. 164.15 g/mol for the trifluoroethyl derivative.

-

Polarity: Higher PSA (81.3 vs. 42.0 Ų) due to four amine groups vs. two.

-

Applications: Used in chelating agents and dendrimer synthesis, suggesting possible niches for the fluorinated analogue .

Future Research Directions

-

Synthesis optimization: Develop reproducible routes with characterization via NMR and HRMS.

-

Coordination studies: Screen for complexation with transition metals and lanthanides.

-

Derivatization: Explore acylations or sulfonations to enhance solubility or bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume